Iodo-gen

Catalog No.
S591616
CAS No.
51592-06-4
M.F
C16H10Cl4N4O2
M. Wt
432.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodo-gen

CAS Number

51592-06-4

Product Name

Iodo-gen

IUPAC Name

1,3,4,6-tetrachloro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione

Molecular Formula

C16H10Cl4N4O2

Molecular Weight

432.1 g/mol

InChI

InChI=1S/C16H10Cl4N4O2/c17-21-13(25)23(19)16(12-9-5-2-6-10-12)15(21,11-7-3-1-4-8-11)22(18)14(26)24(16)20/h1-10H

InChI Key

FJQZXCPWAGYPSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C23C(N(C(=O)N2Cl)Cl)(N(C(=O)N3Cl)Cl)C4=CC=CC=C4

Synonyms

1,3,4,6-tetrachloro-3 alpha,6 alpha-diphenylglycoluril, Iodo-Gen, Iodogen

Canonical SMILES

C1=CC=C(C=C1)C23C(N(C(=O)N2Cl)Cl)(N(C(=O)N3Cl)Cl)C4=CC=CC=C4

Origin and Significance

Iodo-gen was first described by Fraker and Speck in 1978. It offers a simple and efficient method for radioiodination of proteins, peptides, antibodies, and nucleic acids []. This radiolabeling technique allows researchers to track and study these biomolecules in various biological processes.


Molecular Structure Analysis

Iodo-gen possesses a cyclic structure with two phenyl rings and four chlorine atoms. The key features include:

  • Heterocyclic Rings: The core structure consists of two fused imidazolidine rings, contributing to its stability.
  • Chlorine Substituents: The four chlorine atoms enhance the oxidizing ability of the molecule, crucial for its role in radioiodination.

Chemical Reactions Analysis

Synthesis

Iodination Reaction

Iodo-gen facilitates the transfer of iodine from sodium iodide (NaI) to biomolecules. The reaction is simplified as follows:

Iodo-gen + NaI (radioactive) → Iodo-gen* + Na+ + I- (radioactive)

Biomolecule (Tyr) + Iodo-gen* → Biomolecule (Tyr-I) + Iodo-gen (regenerated)

  • Iodo-gen* represents the activated form of Iodo-gen after interacting with NaI.
  • Tyr represents tyrosine, an amino acid commonly targeted for iodination in proteins.
  • Tyr-I represents the radioiodinated biomolecule.

Decomposition

Physical and Chemical Properties

  • Appearance: White to off-white powder.
  • Melting Point: Not readily available in scientific literature.
  • Boiling Point: Decomposes before boiling.
  • Solubility: Insoluble in water []. Soluble in organic solvents like chloroform and dichloromethane [].
  • Stability: Stable at room temperature under dry conditions. Light-sensitive [].

Iodo-gen acts as a solid-phase oxidizing agent. It oxidizes iodide (I-) from NaI to a reactive intermediate, which then iodinates biomolecules containing aromatic amino acid residues like tyrosine. The exact mechanism of this intermediate's formation and interaction with biomolecules remains under investigation.

  • Toxicity: Iodo-gen itself might have low inherent toxicity. However, the radioactive isotopes of iodine used in conjunction with Iodo-gen pose significant health risks due to radiation exposure [].
  • Flammability: Iodo-gen is not flammable [].
  • Reactivity: Can react with strong oxidizing or reducing agents [].
  • Safety Precautions: When handling Iodo-gen and radioactive materials, follow strict safety protocols established by your institution and regulatory bodies. This includes wearing appropriate personal protective equipment (PPE) like gloves, lab coat, and eye protection while working in a well-ventilated fume hood.
  • Immunoassays: Iodo-gen labeled proteins and antibodies are widely used in various immunoassays like radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA) to detect and quantify specific molecules in biological samples. The iodine isotope, typically radioactive iodine-125 (¹²⁵I), allows for sensitive detection through its radioactive emission [].
  • Protein-protein interaction studies: Iodinated proteins can be used to study protein-protein interactions by techniques like co-immunoprecipitation or pull-down assays. The labeled protein acts as a probe to identify its interacting partners within complex biological mixtures [].
  • Cellular tracking and localization: Iodo-gen can be used to label cells with radioactive iodine, enabling researchers to track their migration, proliferation, and localization in living organisms. This technique is particularly useful in studies of cell trafficking and metastasis [].
  • Nucleic acid labeling: While primarily used for proteins, Iodo-gen can also be employed for labeling nucleic acids like DNA and RNA with radioactive iodine. This labeled nucleic acid can be used in various studies, including transcription and translation assays, to investigate gene expression and regulation [].

Iodo-gen offers several advantages over other protein iodination methods:

  • Simplicity and ease of use: The solid-phase reaction format of Iodo-gen minimizes manipulation steps and reduces the risk of protein denaturation compared to traditional liquid-phase methods [].
  • Milder reaction conditions: Iodo-gen utilizes milder reaction conditions compared to methods using strong oxidizing agents like chloramine T, minimizing potential protein damage.
  • High labeling efficiency: Iodo-gen allows for efficient labeling of proteins with minimal loss of biological activity [].

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51592-06-4

General Manufacturing Information

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types